Aquastatin A

Descripción

This compound has been reported in Fusicolla aquaeductuum with data available.

ATPase inhibitor isolated from Fusarium aquaeductuum; also inhibits enoyl-ACP-reductase; structure given in first source

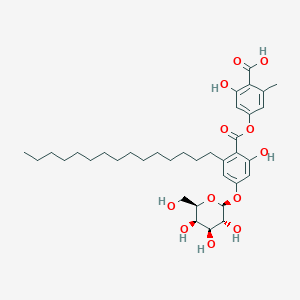

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQGKQJWHLLQLF-DIARTVEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934850 | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153821-50-2 | |

| Record name | Aquastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aquastatin A: A Dual-Action Inhibitor Targeting Bacterial Fatty Acid Synthesis and Mammalian ATPases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aquastatin A is a fungal metabolite that has demonstrated potent inhibitory activity against two distinct classes of enzymes: bacterial enoyl-acyl carrier protein (ACP) reductases and mammalian ATPases. This dual mechanism of action positions this compound as a compound of interest for both antibacterial drug development and as a biochemical tool for studying ion transport. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. It is important to note that, contrary to potential nomenclature confusion with other compounds like angiostatin, there is currently no scientific evidence to support an anti-angiogenic role for this compound.

Mechanism of Action 1: Inhibition of Bacterial Enoyl-ACP Reductase

This compound has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[1][2] This pathway is essential for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. By targeting this pathway, this compound disrupts the integrity of the bacterial cell membrane, leading to growth inhibition and cell death.

The primary targets of this compound within this pathway are the FabI and FabK isoforms of enoyl-ACP reductase.[1][2] FabI is found in bacteria such as Staphylococcus aureus, while FabK is present in species like Streptococcus pneumoniae. The inhibition of these enzymes by this compound suggests its potential as a broad-spectrum antibacterial agent, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Affected Signaling Pathway: Bacterial Fatty Acid Synthesis

The following diagram illustrates the bacterial fatty acid synthesis (FAS-II) pathway and the point of inhibition by this compound.

Quantitative Data: Inhibitory Activity against Enoyl-ACP Reductase

The inhibitory potency of this compound against different isoforms of enoyl-ACP reductase has been quantified and is summarized in the table below.

| Target Enzyme | Organism | IC50 (µM) | Reference |

| FabI | Staphylococcus aureus | 3.2 | [1][2] |

| FabK | Streptococcus pneumoniae | 9.2 | [1][2] |

Experimental Protocol: Enoyl-ACP Reductase Inhibition Assay

This protocol is a generalized procedure based on standard methods for assaying enoyl-ACP reductase activity.

Objective: To determine the IC50 value of this compound against a specific enoyl-ACP reductase isoform (e.g., FabI).

Materials:

-

Purified enoyl-ACP reductase (FabI)

-

This compound

-

Crotonoyl-CoA (substrate)

-

NADH (cofactor)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare solutions of crotonoyl-CoA and NADH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

NADH solution

-

This compound dilution (or solvent control)

-

Purified FabI enzyme

-

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the crotonoyl-CoA solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Take readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mechanism of Action 2: Inhibition of Mammalian ATPases

This compound has also been shown to inhibit mammalian adenosine triphosphatases (ATPases), specifically Na+/K+-ATPase and H+/K+-ATPase.[3] These enzymes are critical for maintaining ion gradients across cell membranes, which are essential for numerous physiological processes, including nerve impulse transmission and gastric acid secretion.

-

Na+/K+-ATPase: This enzyme, also known as the sodium-potassium pump, is responsible for actively transporting sodium and potassium ions across the cell membrane. Its inhibition can disrupt cellular ion homeostasis.

-

H+/K+-ATPase: This enzyme, or the proton pump, is primarily found in the parietal cells of the stomach lining and is responsible for acidifying the stomach contents. Inhibition of this enzyme can reduce gastric acid secretion.

Affected Signaling Pathway: Ion Transport by P-type ATPases

The following diagram illustrates the general mechanism of P-type ATPases and their inhibition by this compound.

Quantitative Data: Inhibitory Activity against Mammalian ATPases

The inhibitory potency of this compound against Na+/K+-ATPase and H+/K+-ATPase is summarized below.

| Target Enzyme | Source | IC50 (µM) | Reference |

| Na+/K+-ATPase | Mammalian | 7.1 | [3] |

| H+/K+-ATPase | Mammalian | 6.2 | [3] |

Experimental Protocol: ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on ATPase activity by measuring the release of inorganic phosphate.

Objective: To determine the IC50 value of this compound against a specific ATPase (e.g., H+/K+-ATPase).

Materials:

-

Microsomal preparation containing the ATPase of interest (e.g., from gastric mucosa for H+/K+-ATPase)

-

This compound

-

ATP (substrate)

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and KCl

-

Trichloroacetic acid (TCA) to stop the reaction

-

Reagents for phosphate detection (e.g., ammonium molybdate and a reducing agent like ascorbic acid)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation:

-

Prepare a microsomal fraction enriched in the target ATPase from a suitable tissue source.

-

-

Assay Setup:

-

In a series of tubes, pre-incubate the microsomal preparation with varying concentrations of this compound (or solvent control) in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Start the reaction by adding a known concentration of ATP to each tube.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold TCA. This will precipitate the proteins.

-

Centrifuge the tubes to pellet the precipitated protein.

-

-

Phosphate Detection:

-

Take an aliquot of the supernatant from each tube.

-

Add the phosphate detection reagents to the supernatant. This will form a colored complex with the inorganic phosphate released during the reaction.

-

Measure the absorbance of the colored complex at the appropriate wavelength (e.g., 660 nm).

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each sample.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

This compound exhibits a well-defined dual mechanism of action, targeting both bacterial enoyl-ACP reductase and mammalian ATPases. Its potent inhibitory activity against bacterial enzymes highlights its potential for development as a novel antibacterial agent. The inhibition of mammalian ATPases provides a valuable tool for studying the physiological roles of these ion pumps. It is crucial for researchers to distinguish this compound from other compounds with similar-sounding names, such as angiostatin, as there is no current evidence to support an anti-angiogenic role for this compound. The detailed protocols and data presented in this guide are intended to facilitate further research into the biochemical and pharmacological properties of this intriguing natural product.

References

- 1. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Aquastatin A: A Fungal Metabolite with Potent Enzyme Inhibitory Activity

An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Aquastatin A

Abstract

This compound is a glycosylated heteromeric depside of fungal origin that has garnered significant interest within the scientific community due to its potent and diverse enzyme inhibitory activities. Initially discovered as an inhibitor of mammalian ATPases, subsequent research has revealed its capacity to target bacterial fatty acid synthesis and, most notably, its highly potent, competitive inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Discovery and Origin

This compound was first isolated from the fungus Fusarium aquaeductuum during a screening program aimed at identifying novel inhibitors of mammalian adenosine triphosphatases (ATPases)[1]. Later, this metabolite was also isolated from Sporothrix sp. FN611 and the marine-derived fungus Cosmospora sp. SF-5060, highlighting its presence across different fungal genera[2][3]. The discovery was the result of a systematic bioassay-guided fractionation approach, a common strategy in natural product discovery.

Bioassay-Guided Discovery Workflow

The discovery of this compound followed a classical bioassay-guided fractionation workflow. This process involves the systematic separation of a complex biological extract into simpler fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

Producing Organisms

This compound has been identified from several fungal species, indicating a distribution across different ecological niches. The primary reported producers are:

-

Fusarium aquaeductuum : The original source of this compound, a filamentous fungus belonging to the phylum Ascomycota.

-

Sporothrix sp. FN611 : A species of fungus from which this compound was later isolated and identified as an inhibitor of bacterial enoyl-ACP reductase[2].

-

Cosmospora sp. SF-5060 : A marine-derived fungus that produces this compound, which was found to be a potent inhibitor of PTP1B[3].

Chemical Structure and Biosynthesis

The structure of this compound was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2]. It is a glycosylated heteromeric depside, characterized by a complex aromatic core linked to a sugar moiety.

Proposed Biosynthetic Pathway

Recent genomic studies have identified the biosynthetic gene cluster responsible for this compound production. The biosynthesis is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS) and involves a glycosyltransferase for the attachment of the sugar unit.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily through the inhibition of key enzymes in various metabolic and signaling pathways.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound against its various targets.

| Target Enzyme | Organism/System | IC50 / MIC | Reference |

| Na+/K+-ATPase | Mammalian | 7.1 µM | [1] |

| H+/K+-ATPase | Mammalian | 6.2 µM | [1] |

| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | 3.2 µM | [2] |

| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | 9.2 µM | [2] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Human | 0.19 µM | [3] |

| Staphylococcus aureus | - | 16-32 µg/ml (MIC) | [2] |

| Methicillin-resistant S. aureus (MRSA) | - | 16-32 µg/ml (MIC) | [2] |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

The most potent activity of this compound reported to date is its competitive inhibition of PTP1B. PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance these signaling cascades, making it a molecule of interest for research in diabetes and obesity.

References

- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aquastatin A from Fusarium aquaeductuum: A Technical Guide to its Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquastatin A, a secondary metabolite isolated from the fungus Fusarium aquaeductuum, has emerged as a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and known inhibitory actions. Special focus is given to its potential as a therapeutic agent, particularly in the contexts of cancer and diabetes, through its inhibition of key cellular enzymes. This document synthesizes available data on its bioactivity, outlines relevant experimental protocols, and visualizes associated cellular pathways to serve as a resource for researchers in drug discovery and development.

Introduction

Fusarium aquaeductuum is a species of filamentous fungi known to produce a variety of secondary metabolites.[1][2] Among these, this compound stands out for its potent inhibitory effects on several mammalian enzymes.[3][4] Initially identified as an inhibitor of Na+/K+-ATPase and H+/K+-ATPase, further research has revealed its activity against other critical targets, suggesting a broader therapeutic potential.[4][5] This guide delves into the technical details of this compound, from its fungal source to its molecular mechanisms of action.

Chemical Properties and Structure

This compound is a glycosylated heteromeric depside.[3] Its structure has been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) analysis.[4]

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₂O₁₂ | [6] |

| Molecular Weight | 676.8 g/mol | [6] |

| Class | Depside | [3] |

Biosynthesis

The biosynthesis of depsides like this compound in fungi is a complex process orchestrated by polyketide synthases (PKS).[3] While the specific biosynthetic gene cluster for this compound in Fusarium aquaeductuum has not been fully elucidated in the available literature, studies on similar compounds in other fungi, such as Austroacremonium gemini, reveal a pathway involving a non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase.[3][7] The NR-PKS is responsible for synthesizing the two aromatic rings from acetate and malonate precursors, which are then joined by an ester linkage to form the depside core. A subsequent glycosylation step attaches the sugar moiety.

Figure 1: Proposed biosynthetic pathway for this compound.

Isolation and Purification from Fusarium aquaeductuum

While a highly detailed, step-by-step protocol for the isolation and purification of this compound from Fusarium aquaeductuum is not extensively documented in the available literature, the general procedure involves fungal fermentation followed by solvent extraction and chromatographic separation.

General Experimental Protocol

-

Fermentation: Fusarium aquaeductuum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Reverse-Phase Chromatography (e.g., C18): To separate compounds based on hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.

-

Figure 2: General workflow for the isolation of this compound.

Biological Activities and Therapeutic Potential

This compound exhibits a range of inhibitory activities against key enzymes, highlighting its potential for therapeutic applications in various diseases.

Inhibition of ATPases

This compound was first identified as an inhibitor of mammalian adenosine triphosphatases (ATPases).[4]

| Enzyme Target | IC₅₀ Value | Reference |

| Na+/K+-ATPase | 7.1 µM | [4] |

| H+/K+-ATPase | 6.2 µM | [4] |

The inhibition of H+/K+-ATPase, the proton pump in the stomach, suggests a potential application in treating conditions related to excessive gastric acid secretion.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

This compound has been shown to be a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the fatty acid synthesis pathway in bacteria.[5] This activity makes it a candidate for development as an antibacterial agent.

| Enzyme Target | IC₅₀ Value | Reference |

| S. aureus FabI | 3.2 µM | [5] |

| S. pneumoniae FabK | 9.2 µM | [5] |

Potential as an Anti-Diabetic Agent: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[8][9] By dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[8][9] Inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity and is a therapeutic target for type 2 diabetes.[8] While direct quantitative data on this compound's effect on glucose uptake in diabetic models is limited in the searched literature, its reported activity as a PTP1B inhibitor suggests a strong potential in this area.

Figure 3: Inhibition of PTP1B by this compound to enhance insulin signaling.

Potential as an Anti-Cancer Agent: SHP2 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

Aquastatin A: A Fungal Polyketide with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aquastatin A is a fungal secondary metabolite belonging to the polyketide class of natural products. First isolated from Fusarium aquaeductuum, it has since been identified in other fungal species, including Sporothrix sp., Austroacremonium gemini, and Cosmospora sp.. Structurally, this compound is a glycosylated depside, formed through the condensation of two polyketide-derived moieties: orsellinic acid and corticiolic acid. This compound has garnered significant interest within the scientific community due to its diverse range of biological activities, including the inhibition of key mammalian enzymes and potent antimicrobial properties. This technical guide provides a comprehensive overview of the organisms known to produce this compound, detailed experimental protocols for its production and isolation, an exploration of its biosynthetic pathway, and a summary of its known biological activities.

This compound Producing Organisms

Several fungal species have been identified as producers of this compound. While the core biosynthetic machinery is conserved, the optimal conditions for production and the yields can vary between organisms.

-

Fusarium aquaeductuum : This was the first identified source of this compound[1].

-

Sporothrix sp. FN611 : This fungal strain is another known producer of this compound.

-

Austroacremonium gemini MST-FP2131 : Research on this organism has provided significant insights into the biosynthetic gene cluster of this compound.

-

Cosmospora sp. SF-5060 : A marine-derived fungus that also produces this compound.

Quantitative Data on Biological Activity

This compound exhibits potent inhibitory activity against several key enzymes and demonstrates significant antimicrobial effects. The following table summarizes the reported quantitative data for this compound's biological activity.

| Target | Organism/Cell Line | Activity Type | Value | Reference |

| Na+/K+-ATPase | Mammalian | IC50 | 7.1 µM | [1] |

| H+/K+-ATPase | Mammalian | IC50 | 6.2 µM | [1] |

| Enoyl-ACP reductase (FabI) | Staphylococcus aureus | IC50 | 3.2 µM | |

| Enoyl-ACP reductase (FabK) | Streptococcus pneumoniae | IC50 | 9.2 µM | |

| Staphylococcus aureus | - | MIC | 16-32 µg/ml | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | MIC | 16-32 µg/ml |

Experimental Protocols

Fermentation for this compound Production

Protocol 1: Solid-State Fermentation of Austroacremonium gemini MST-FP2131

This protocol is adapted from studies on Austroacremonium gemini and has been shown to yield this compound.

-

Media Preparation :

-

Weigh 50 g of jasmine rice into 250 mL Erlenmeyer flasks.

-

Add 50 mL of distilled water to each flask.

-

Autoclave the flasks at 121°C for 20 minutes to sterilize the rice.

-

-

Inoculation :

-

Grow Austroacremonium gemini MST-FP2131 on Malt Extract Agar (MEA) plates at 25°C for 7-10 days until well-sporulated.

-

Aseptically cut out 1 cm² agar plugs from the mature culture.

-

Inoculate each flask of sterilized rice with one agar plug.

-

-

Incubation :

-

Incubate the flasks at 25°C for 14-21 days in a static incubator.

-

Protocol 2: General Liquid Fermentation for Fusarium and Cosmospora Species

The following is a general protocol for liquid fermentation. The specific media composition and culture parameters may require optimization for maximal this compound production from Fusarium aquaeductuum and Cosmospora sp. SF-5060.

-

Seed Culture Preparation :

-

Prepare a seed medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Inoculate the seed medium with spores or a mycelial plug of the desired fungal strain.

-

Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.

-

-

Production Culture :

-

Prepare the production medium. A variety of media can be tested, such as those with varying carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract).

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 7-14 days.

-

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

-

Extraction :

-

Solid-State Culture :

-

Extract the fermented rice from Protocol 1 with an equal volume of acetone or ethyl acetate.

-

Shake vigorously for 1-2 hours.

-

Filter the mixture to separate the fungal biomass and rice from the solvent.

-

Repeat the extraction process twice.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Liquid Culture :

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Extract the mycelium separately with acetone or methanol.

-

Combine all extracts and evaporate to dryness.

-

-

-

Purification by Silica Gel Column Chromatography :

-

Column Preparation :

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Equilibrate the column with the starting mobile phase.

-

-

Sample Loading :

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

-

-

Elution :

-

Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the ethyl acetate concentration (e.g., from 100% hexane to 100% ethyl acetate).

-

Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Pooling :

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound with the same Rf value as a pure standard of this compound (if available) or the major compound of interest.

-

-

Final Purification :

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.

-

-

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving a non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase. The pathway begins with the synthesis of two distinct polyketide chains, which are then condensed to form the depside core, followed by glycosylation.

Caption: Biosynthetic pathway of this compound.

The process is initiated by a versatile NR-PKS that synthesizes both orsellinic acid and an alkylresorcylate (corticiolic acid) with varying alkyl chain lengths by utilizing different long-chain acyl-CoAs as starter units. The thioesterase (TE) domain of the NR-PKS is then responsible for the condensation of these two moieties to form the heteromeric depside core. The final step is the glycosylation of this depside, catalyzed by a glycosyltransferase, to yield this compound.

Regulatory Signaling Pathways

The regulation of polyketide biosynthesis in fungi is a complex process involving a hierarchy of regulatory elements. While the specific signaling pathways controlling this compound production are not yet fully elucidated, a general model for the regulation of fungal secondary metabolite gene clusters can be proposed. This typically involves pathway-specific transcription factors, global regulators, and chromatin remodeling.

Caption: Generalized regulatory pathway for fungal polyketide synthesis.

Environmental cues such as nutrient availability, pH, and light are perceived by the fungal cell and transduced through signaling cascades that activate global regulatory proteins. These global regulators, in turn, can influence the expression of pathway-specific transcription factors, often of the Zn(II)2Cys6 type, which bind to the promoter regions of the genes within the this compound biosynthetic gene cluster. Additionally, chromatin remodeling through histone modifications plays a crucial role in making the gene cluster accessible for transcription.

Conclusion

This compound represents a promising fungal-derived natural product with significant potential for further investigation and development. Its multifaceted biological activities, coupled with an increasingly understood biosynthetic pathway, make it an attractive target for synthetic biology and metabolic engineering approaches to enhance its production and generate novel analogs with improved therapeutic properties. This technical guide provides a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this compound. Further research into the specific regulatory networks governing its biosynthesis will be crucial for unlocking its full potential.

References

Aquastatin A: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquastatin A is a fungal metabolite that has garnered significant interest due to its potent inhibitory activity against both mammalian adenosine triphosphatases (ATPases) and bacterial enoyl-acyl carrier protein (enoyl-ACP) reductases. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, presenting key data in a structured format, detailing experimental protocols for its isolation and analysis, and visualizing its inhibitory pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound was first isolated from the fungus Fusarium aquaeductuum and was later identified in Sporothrix sp..[1][2] It is a polyketide-derived depside, a class of molecules formed by the esterification of two or more hydroxybenzoic acid units. The unique structure of this compound is responsible for its diverse biological activities, making it a compelling subject for further investigation as a potential therapeutic agent.

Structure and Physicochemical Properties

The structure of this compound was determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] It consists of a substituted orsellinic acid moiety linked to an alkylresorcylic acid bearing a long pentadecyl chain and a galactose sugar.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₂O₁₂ | [3] |

| Molecular Weight | 676.8 g/mol | [3] |

| Appearance | White powder | Hamano et al., 1993 |

| Solubility | Soluble in methanol, DMSO | Inferred from experimental protocols |

Biological Activity

This compound exhibits potent inhibitory activity against two distinct classes of enzymes: mammalian ATPases and bacterial enoyl-ACP reductases. This dual activity highlights its potential for development as both a pharmacological tool and an antibacterial agent.

Inhibition of Mammalian ATPases

This compound is a known inhibitor of Na+/K+-ATPase and H+/K+-ATPase, which are crucial for maintaining ion gradients across cell membranes.[1][2] The inhibition of H+/K+-ATPase, the proton pump in the stomach, suggests its potential for treating gastric ulcers.

Inhibition of Bacterial Enoyl-ACP Reductases

This compound also demonstrates significant activity against bacterial FabI and FabK, isoforms of enoyl-ACP reductase.[4][5] This enzyme is essential for fatty acid biosynthesis in bacteria, making it an attractive target for novel antibiotics. This compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Table 2: Biological Activity of this compound

| Target | Organism/System | Activity | Value | Reference |

| Na+/K+-ATPase | Mammalian | IC₅₀ | 7.1 µM | [1][2] |

| H+/K+-ATPase | Mammalian | IC₅₀ | 6.2 µM | [1][2] |

| Enoyl-ACP Reductase (FabI) | Staphylococcus aureus | IC₅₀ | 3.2 µM | [4][5] |

| Enoyl-ACP Reductase (FabK) | Streptococcus pneumoniae | IC₅₀ | 9.2 µM | [4] |

| Staphylococcus aureus | - | MIC | 16-32 µg/mL | [4][5] |

| Methicillin-resistant S. aureus (MRSA) | - | MIC | 16-32 µg/mL | [4][5] |

Experimental Protocols

The following sections detail the methodologies for the isolation, structure elucidation, and biological characterization of this compound. These protocols are based on the original research and standard practices in the field.

Fermentation and Isolation

-

Fermentation: Fusarium aquaeductuum or Sporothrix sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at 25-28°C for 7-10 days.

-

Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fast atom bombardment (FAB-MS) or electrospray ionization (ESI-MS) are common techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These one-dimensional spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

NOESY: This experiment reveals through-space correlations between protons, which helps to determine the relative stereochemistry of the molecule.

-

Bioactivity Assays

-

Enzyme Preparation: Microsomal fractions containing the ATPases are prepared from appropriate tissues (e.g., pig gastric mucosa for H+/K+-ATPase).

-

Assay Reaction: The enzyme is incubated with varying concentrations of this compound in a buffer containing ATP, Mg²⁺, and the respective cations (Na⁺/K⁺ or K⁺).

-

Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method. The IC₅₀ value is calculated from the dose-response curve.

-

Enzyme Purification: Recombinant FabI or FabK is expressed and purified from E. coli.

-

Assay Reaction: The assay is performed in a microplate format. The enzyme is incubated with varying concentrations of this compound, the substrate (e.g., crotonoyl-CoA), and the cofactor (NADH or NADPH).

-

Detection: The enzyme activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH/NADPH. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Logical Workflow for this compound Discovery and Characterization

Caption: A logical workflow for the discovery and characterization of this compound.

Signaling Pathway Inhibition by this compound

Caption: Inhibition of mammalian ATPases and bacterial enoyl-ACP reductases by this compound.

Conclusion

This compound is a fascinating fungal metabolite with a well-defined structure and a dual mechanism of action. Its ability to inhibit both mammalian ATPases and bacterial enoyl-ACP reductases makes it a valuable molecule for further research. The detailed experimental protocols and structured data presented in this guide are intended to facilitate future investigations into the therapeutic potential of this compound and its analogs. As research into novel bioactive compounds continues, a thorough understanding of the discovery and characterization process, as exemplified by this compound, remains crucial for advancing drug development.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

Aquastatin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquastatin A, a fungal metabolite primarily isolated from Fusarium aquaeductuum, has emerged as a molecule of significant interest in biomedical research due to its diverse inhibitory activities against several key enzymes. This technical guide provides a detailed overview of the molecular properties, biological functions, and experimental methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Molecular Profile

This compound is a complex natural product with the following molecular characteristics:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₅₂O₁₂ | [1][2] |

| Molecular Weight | 676.79 g/mol | [1][2] |

| CAS Number | 153821-50-2 |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against a range of enzymes, highlighting its potential as a lead compound for various therapeutic applications. Its primary reported activities include the inhibition of mammalian adenosine triphosphatases (ATPases), bacterial enoyl-acyl carrier protein (enoyl-ACP) reductase, and protein tyrosine phosphatase 1B (PTP1B).

Inhibition of Mammalian ATPases

This compound was first identified as an inhibitor of mammalian Na⁺/K⁺-ATPase and H⁺/K⁺-ATPase[1]. These ion pumps are crucial for maintaining cellular membrane potential and gastric acid secretion, respectively. The inhibitory concentrations of this compound are summarized below:

| Enzyme | IC₅₀ | Reference(s) |

| Na⁺/K⁺-ATPase | 7.1 µM | [1] |

| H⁺/K⁺-ATPase | 6.2 µM | [1] |

The inhibition of these ATPases suggests potential applications in conditions characterized by ion pump dysregulation.

Inhibition of Bacterial Enoyl-ACP Reductase

A significant area of interest for this compound is its antibacterial potential, stemming from its inhibition of enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis[3][4]. This pathway is absent in humans, making FabI an attractive target for antibiotic development. This compound has demonstrated activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Target | Parameter | Value | Reference(s) |

| S. aureus FabI | IC₅₀ | 3.2 µM | [3][4] |

| S. pneumoniae FabK | IC₅₀ | 9.2 µM | [4] |

| S. aureus | MIC | 16-32 µg/mL | [3][4] |

| MRSA | MIC | 16-32 µg/mL | [3][4] |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has also been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.

| Enzyme | IC₅₀ | Reference(s) |

| PTP1B | 0.19 µM | [1] |

The potent and competitive nature of PTP1B inhibition by this compound makes it a promising scaffold for the development of novel anti-diabetic and anti-obesity agents[1].

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and replication of scientific findings. The following sections outline the protocols used to determine the inhibitory activities of this compound.

ATPase Inhibition Assay (Adapted from Hamano et al., 1993)

A detailed protocol for the ATPase inhibition assay as performed for this compound can be found in the original publication by Hamano et al. (1993)[1]. The general principle involves the colorimetric determination of inorganic phosphate released from ATP hydrolysis by the respective ATPase in the presence and absence of the inhibitor.

Experimental Workflow for ATPase Inhibition Assay

Caption: Workflow for determining ATPase inhibition by this compound.

Enoyl-ACP Reductase (FabI) Inhibition Assay (Adapted from Kwon et al., 2009)

The inhibitory activity of this compound against S. aureus FabI was determined by monitoring the decrease in NADH absorbance at 340 nm, which is consumed during the enzymatic reaction. The detailed methodology is described in the publication by Kwon et al. (2009)[3][4].

Experimental Workflow for Enoyl-ACP Reductase Inhibition Assay

Caption: Workflow for the S. aureus FabI inhibition assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Adapted from Seo et al., 2009)

The inhibition of PTP1B by this compound was measured using p-nitrophenyl phosphate (pNPP) as a substrate. The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The specific conditions for the assay with this compound are detailed in the work by Seo et al. (2009).

Experimental Workflow for PTP1B Inhibition Assay

Caption: Workflow for the PTP1B inhibition assay.

Signaling Pathways

Currently, there is a lack of published data specifically elucidating the downstream signaling pathways affected by this compound. Given its potent inhibition of PTP1B, it is plausible that this compound could modulate the insulin and leptin signaling cascades. The inhibition of Na⁺/K⁺-ATPase may also have broader implications for cellular signaling through its influence on ion homeostasis and membrane potential. Further research is warranted to explore these potential downstream effects.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Hypothesized impact of this compound on cellular signaling.

Future Directions

This compound represents a versatile molecular scaffold with significant therapeutic potential. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity for its various targets.

-

In Vivo Efficacy: Evaluation of this compound and its analogs in relevant animal models of bacterial infections, diabetes, and obesity.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with its target enzymes and elucidation of its impact on cellular signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its drug-like potential.

Conclusion

This compound is a natural product with a compelling profile of biological activities. Its ability to inhibit multiple, therapeutically relevant enzymes underscores its importance as a subject of continued research and development. This technical guide provides a foundational understanding of this compound, with the aim of facilitating further investigation into its potential as a novel therapeutic agent.

References

- 1. This compound, an inhibitor of mammalian adenosine triphosphatases from Fusarium aquaeductuum. Taxonomy, fermentation, isolation, structure determination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. This compound, a new inhibitor of enoyl-acyl carrier protein reductase from Sporothrix sp. FN611 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aquastatin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aquastatin A biosynthetic gene cluster, detailing its genetic organization, biosynthetic pathway, and the biological activities of its products. It is intended to serve as a core resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Executive Summary

This compound is a glycosylated heteromeric depside with a range of significant biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[1][2][3] Originally isolated from Fusarium aquaeductuum, its biosynthetic gene cluster has been identified and characterized from the fungus Austroacremonium gemini MST-FP2131.[1][2][4] The biosynthesis is remarkably efficient, requiring only two key genes: a versatile non-reducing polyketide synthase (NR-PKS) and a glycosyltransferase.[2][3] This guide summarizes the current knowledge of this potent natural product's origins, from gene to molecule, and provides detailed experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster

Genome mining of Austroacremonium gemini MST-FP2131 led to the identification of the this compound biosynthetic gene cluster (BGC).[2] The core of this cluster is comprised of two genes essential for the production of glycosylated depsides.

-

aquA : This gene encodes a non-reducing polyketide synthase (NR-PKS). It is a multidomain enzyme with the architecture SAT-KS-AT-PT-ACP-TE.[2] This single enzyme is responsible for synthesizing both polyketide precursors and catalyzing their condensation into a depside backbone.[2][3]

-

aquC : This gene encodes a glycosyltransferase, which is responsible for attaching a galactose moiety to the depside aglycone to form the final this compound molecule.[1][5]

-

aquB : While located within the cluster, heterologous expression studies have shown that aquB has no direct catalytic role in the formation of the final this compound molecule.[5]

Quantitative Data

The biological activity of this compound and its derivatives has been quantified against various targets. This data highlights its potential as a therapeutic lead compound.

| Compound | Target | Activity Type | Value | Source Organism |

| This compound | Na+/K+-ATPase | IC50 | 7.1 µM | Fusarium aquaeductuum |

| This compound | H+/K+-ATPase | IC50 | 6.2 µM | Fusarium aquaeductuum |

| This compound | S. aureus FabI | IC50 | 3.2 µM | Sporothrix sp. FN611 |

| This compound | S. pneumoniae FabK | IC50 | 9.2 µM | Sporothrix sp. FN611 |

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 0.19 µM | Cosmospora sp. SF-5060 |

| This compound | S. aureus & MRSA | MIC | 16-32 µg/ml | Sporothrix sp. FN611 |

Table 1: Summary of Quantitative Bioactivity Data for this compound.[4][6][7][8][9]

| Property | Value |

| Molecular Formula | C36H52O12 |

| Molecular Weight | 676.8 g/mol |

Table 2: Physicochemical Properties of this compound.

Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the aquA and aquC gene products. The versatile NR-PKS, AquA, synthesizes two distinct aromatic polyketides and then esterifies them to form the depside core.

-

Synthesis of Precursor 1 (Orsellinic Acid) : The AquA PKS uses an acetyl-CoA starter unit and three malonyl-CoA extender units to synthesize orsellinic acid.

-

Synthesis of Precursor 2 (Alkylresorcylate) : In a remarkable display of versatility, the same enzyme, AquA, can incorporate long-chain acyl-CoAs (C14, C16, or C18) as starter units to produce a variety of alkylresorcylic acids.[2][3]

-

Depside Bond Formation : The thioesterase (TE) domain of AquA catalyzes the intermolecular esterification between the carboxyl group of the orsellinic acid moiety and a hydroxyl group on the alkylresorcylate moiety, releasing the depside aglycone (Aquastatin B).

-

Glycosylation : The glycosyltransferase, AquC, attaches a galactose sugar to the depside aglycone, yielding the final product, this compound.[5]

Experimental Protocols

The following protocols are summarized from the methodologies employed in the discovery and characterization of the this compound BGC.

Isolation and Structure Elucidation of Aquastatins

-

Fungal Cultivation : Cultivate Austroacremonium gemini MST-FP2131 in a suitable liquid medium (e.g., Potato Dextrose Broth) under appropriate temperature and shaking conditions for a period sufficient for secondary metabolite production.

-

Extraction : Separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Dry and concentrate the organic extract in vacuo.

-

Chromatographic Separation : Subject the crude extract to a series of chromatographic steps. This may include initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by purification using semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile/methanol.

-

Structure Elucidation : Determine the planar structures and stereochemistry of the purified compounds using a combination of High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Heterologous Expression of the aqu Gene Cluster

This workflow allows for the confirmation of gene function and the production of pathway metabolites in a clean genetic background.

-

Gene Cloning : Amplify the target genes (aquA, aquC) from the genomic DNA of A. gemini using high-fidelity PCR. Clone these genes into AMA1-based fungal expression vectors, placing them under the control of an inducible promoter, such as the alcA promoter.

-

Host Transformation : Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans, using protoplast transformation methods. Select for successful transformants using an appropriate marker.

-

Expression and Analysis : Grow the transformant strains in minimal medium with a repressing carbon source (e.g., glucose). To induce gene expression, transfer the mycelia to a medium containing an inducing agent (e.g., threonine for the alcA promoter).

-

Metabolite Profiling : After a suitable induction period, extract the culture and analyze the metabolite profile using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the heterologously expressed genes.

Conclusion and Future Directions

The this compound biosynthetic gene cluster represents a highly streamlined system for producing complex, bioactive depsides. The versatility of the core NR-PKS, AquA, in utilizing different starter units presents exciting opportunities for biosynthetic engineering to generate novel this compound analogs. Future research should focus on elucidating the specific mechanisms of substrate recognition and catalysis by AquA, which could enable the rational design of new antibacterial and anticancer agents. The heterologous expression system provides a powerful platform for these future studies and for the scalable production of these valuable compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aquastatin biosynthetic gene cluster encodes a versatile polyketide synthase capable of synthesising heteromeric depsides with diverse alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structure elucidation of an epoxide derivative of the hypermodified nucleoside queuosine from Escherichia coli transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Methodological & Application

Aquastatin A: Application Notes and Protocols for the Inhibition of Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquastatin A, a natural product isolated from the fungus Fusarium aquaeductuum, has been identified as a potent inhibitor of mammalian Na+/K+-ATPase.[1] This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition has significant physiological consequences and is a target of interest for the development of new therapeutic agents. These application notes provide a comprehensive overview of this compound's inhibitory properties and detailed protocols for its study.

Mechanism of Action

This compound exerts its inhibitory effect on Na+/K+-ATPase, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane. The inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels. This disruption of ion homeostasis can trigger a cascade of downstream signaling events.

While the specific signaling pathways activated by this compound have not been extensively characterized, the inhibition of Na+/K+-ATPase by other well-studied compounds, such as the cardiac glycoside ouabain, is known to initiate several signal transduction cascades. It is hypothesized that this compound may induce similar effects. These pathways are often initiated by the interaction of Na+/K+-ATPase with neighboring membrane proteins, such as the non-receptor tyrosine kinase Src.

Quantitative Data

The inhibitory potency of this compound against mammalian ATPases has been determined and is summarized in the table below.

| Enzyme Target | IC50 Value (µM) | Source Organism of this compound | Reference |

| Na+/K+-ATPase | 7.1 | Fusarium aquaeductuum | [1] |

| H+/K+-ATPase | 6.2 (apparent) | Fusarium aquaeductuum | [1] |

Signaling Pathways Activated by Na+/K+-ATPase Inhibition

Inhibition of Na+/K+-ATPase can lead to the activation of multiple downstream signaling pathways, primarily through the activation of Src kinase and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This can culminate in the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay using this compound

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The assay is based on the principle that the Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

-

This compound

-

Ouabain (as a positive control and for determining Na+/K+-ATPase specific activity)

-

ATP (disodium salt)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Solution C (Stabilizer): 34% (w/v) sodium citrate.

-

Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. This working solution should be prepared fresh.

-

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare a stock solution of ouabain (e.g., 10 mM in water).

-

Prepare a 10 mM ATP solution in water and adjust the pH to 7.0.

-

Prepare a phosphate standard curve (0 to 50 µM Pi).

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Assay Buffer without enzyme.

-

Total ATPase Activity (Control): Enzyme preparation in Assay Buffer with vehicle (e.g., DMSO).

-

Ouabain-insensitive ATPase Activity: Enzyme preparation in Assay Buffer with a saturating concentration of ouabain (e.g., 1 mM).

-

This compound Treatment: Enzyme preparation in Assay Buffer with various concentrations of this compound.

-

-

-

Enzyme Reaction:

-

To each well, add 50 µL of the appropriate solution (Assay Buffer, ouabain, or this compound dilutions).

-

Add 25 µL of the Na+/K+-ATPase enzyme preparation to each well (except the blank).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of 10 mM ATP to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection of Inorganic Phosphate:

-

Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Add 25 µL of the Stabilizer Solution (Solution C) to each well.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the amount of Pi released in each well using the phosphate standard curve.

-

Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of Src and ERK Activation

This protocol outlines the steps to assess the activation of Src and ERK (MAPK) in cultured cells following treatment with this compound. Activation is determined by detecting the phosphorylation of these kinases using specific antibodies.

Materials:

-

Cultured cells (e.g., HeLa, A549, or a cell line of interest)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Src (Tyr416)

-

Rabbit anti-total Src

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-total p44/42 MAPK (ERK1/2)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 15, 30, 60 minutes).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Denature the samples by boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total Src) to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Compare the levels of phosphorylated Src and ERK in this compound-treated cells to the control cells.

-

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of Na+/K+-ATPase. The protocols provided herein offer a framework for investigating its inhibitory activity and potential downstream signaling effects. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound modulates cellular function, which could pave the way for its development as a therapeutic agent.

References

Application Notes and Protocols for Targeting H+/K+-ATPase with Aquastatin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquastatin A is a fungal metabolite isolated from Fusarium aquaeductuum that has been identified as an inhibitor of mammalian P-type ATPases.[1][2] This document provides detailed application notes and protocols for utilizing this compound to target the gastric proton pump, H+/K+-ATPase. The H+/K+-ATPase is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] Understanding the interaction of novel inhibitors like this compound with this enzyme is crucial for the development of new therapeutic agents.

These notes offer a summary of the known quantitative data regarding this compound's inhibitory activity, detailed protocols for the preparation of H+/K+-ATPase and the execution of inhibition assays, and visualizations to aid in understanding the experimental workflows and underlying principles.

Data Presentation

The inhibitory potency of this compound against H+/K+-ATPase has been determined, along with its activity against the closely related Na+/K+-ATPase. This allows for an initial assessment of its selectivity.

| Enzyme | IC50 Value (µM) | Source |

| H+/K+-ATPase | 6.2 | [1][2] |

| Na+/K+-ATPase | 7.1 | [1][2] |

Note: Further studies are required to establish a full selectivity profile of this compound against other ATPases, such as Ca2+-ATPase, to better understand its potential off-target effects.

Experimental Protocols

Preparation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa, a common source for in vitro studies.

Materials:

-

Fresh or frozen porcine or rabbit stomachs

-

Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors

-

Spectrophotometer for protein quantification

Procedure:

-

Thaw frozen stomachs overnight at 4°C.

-

Excise the gastric fundus and scrape the mucosal layer.

-

Wash the mucosal scrapings with ice-cold Homogenization Buffer.

-

Homogenize the scrapings in fresh, ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer (approximately 10-15 strokes).

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer A layered below Gradient Buffer B).

-

Centrifuge at 150,000 x g for 2 hours at 4°C.

-

The H+/K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers. Carefully collect this band.

-

Dilute the collected fraction with Resuspension Buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified microsomes.

-

Resuspend the final pellet in Resuspension Buffer, determine the protein concentration (e.g., using the Bradford assay), and store in aliquots at -80°C.

H+/K+-ATPase Activity and Inhibition Assay using this compound

This colorimetric assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

H+/K+-ATPase-enriched gastric microsomes (prepared as in Protocol 1)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl

-

ATP solution (20 mM in water, pH neutralized)

-

Color Reagent: 0.5% (w/v) ammonium molybdate in 2 M H2SO4

-

Reducing Agent: 2% (w/v) ascorbic acid

-

Phosphate Standard Solution (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the various this compound dilutions (or vehicle control - DMSO in Assay Buffer) to the appropriate wells.

-

Add 20 µL of the H+/K+-ATPase-enriched microsomes (typically 5-10 µg of protein per well).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding 20 µL of 20 mM ATP solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Reaction and Color Development:

-

Stop the reaction by adding 50 µL of the Color Reagent to each well.

-

Add 50 µL of the Reducing Agent to each well and mix.

-

Incubate at room temperature for 10-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the Phosphate Standard Solution to determine the amount of Pi released in each well.

-

Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for H+/K+-ATPase preparation and inhibition assay.

Caption: Mechanism of H+/K+-ATPase and its inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for determining kinetic parameters at high enzyme concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Application of Aquastatin A in MRSA Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquastatin A is a fungal metabolite originally isolated from Sporothrix sp. FN611. It has been identified as a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[1][2] This pathway is essential for bacterial survival, making FabI an attractive target for the development of novel antibacterial agents. Methicillin-resistant Staphylococcus aureus (MRSA) is a major global health threat, and the discovery of new compounds with anti-MRSA activity is of critical importance. These application notes provide an overview of the known anti-MRSA activity of this compound, its mechanism of action, and detailed protocols for further investigation of its potential as an anti-biofilm and anti-virulence agent against MRSA.

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the FabI enzyme in S. aureus.[1][2] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids required for building and maintaining the integrity of the bacterial cell membrane. This disruption ultimately leads to the inhibition of bacterial growth and viability.[1][2]

Quantitative Data

The following table summarizes the reported in vitro activity of this compound against S. aureus and MRSA.

| Parameter | Target/Organism | Value | Reference |

| IC50 | S. aureus FabI | 3.2 µM | [1][2] |

| MIC | S. aureus | 16-32 µg/mL | [1][2] |

| MIC | MRSA | 16-32 µg/mL | [1][2] |

Application 1: Anti-Biofilm Activity of this compound against MRSA

Biofilm formation is a key virulence factor for MRSA, contributing to antibiotic resistance and persistent infections. The following protocol is designed to assess the potential of this compound to inhibit MRSA biofilm formation.